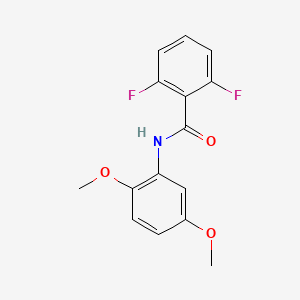

Benzamide, N-(2,5-dimethoxyphenyl)-2,6-difluoro-

Übersicht

Beschreibung

Benzamide, N-(2,5-dimethoxyphenyl)-2,6-difluoro- is a useful research compound. Its molecular formula is C15H13F2NO3 and its molecular weight is 293.26 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide is 293.08634960 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzamide, N-(2,5-dimethoxyphenyl)-2,6-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(2,5-dimethoxyphenyl)-2,6-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cellular Proliferation in Tumors

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide and its derivatives, such as 18F-ISO-1, have been explored for their potential in assessing cellular proliferation in tumors using PET imaging. This approach aims to evaluate the proliferative status of solid tumors, linking the uptake of these compounds with proliferation markers like Ki-67. The safe administration doses and the significant correlation between uptake values and Ki-67 levels indicate the potential of these compounds for clinical trials in imaging tumor proliferation, offering insights into tumor aggressiveness and response to therapy (Dehdashti et al., 2013).

Antioxidant Capacity Enhancement

Studies have also investigated the role of compounds structurally related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide in enhancing antioxidant capacities. For instance, the laccase-mediated oxidation of 2,6-dimethoxyphenol has been shown to produce dimers with higher antioxidant capacities than the starting substrate. This process underscores the potential of these compounds in the development of bioactive compounds with improved antioxidant activities, offering applications in nutritional supplements and pharmaceuticals (Adelakun et al., 2012).

Drug Metabolism and Safety

Another area of research focuses on the metabolic pathways and safety profiles of substances related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide, including the NBOMe compounds. Understanding the cytochrome P450 enzymes involved in their metabolism can provide essential information on potential drug-drug interactions and the safety of using these compounds, particularly in clinical settings or as recreational substances. This research contributes to the broader knowledge of how structurally similar compounds are metabolized in the human body, aiding in the development of safer therapeutic agents (Nielsen et al., 2017).

Material Science and Engineering

In material science, polymorphs of compounds structurally related to N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide have been explored for their unique structural, thermal, and mechanical properties. Research into polymorphs, such as those of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, reveals the importance of short, linear C-H⋯F intermolecular interactions. Such studies are crucial for designing new materials with specific mechanical properties, applicable in various industrial and technological fields (Mondal et al., 2017).

Wirkmechanismus

Target of Action

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . .

Mode of Action

Benzamides have been reported to exhibit various biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects . The specific interactions of this compound with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Benzamides have been reported to exhibit antioxidant activity, suggesting that they may interact with oxidative stress-related pathways .

Pharmacokinetics

A related compound, 25b-nbf, was found to be extensively metabolized into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of 25B-NBF was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may exert protective effects against oxidative stress and bacterial infections .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-9-6-7-13(21-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOMNEOBFNNKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

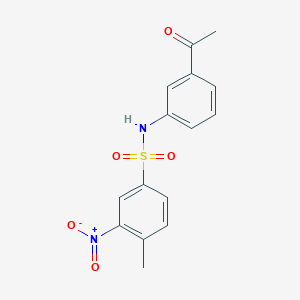

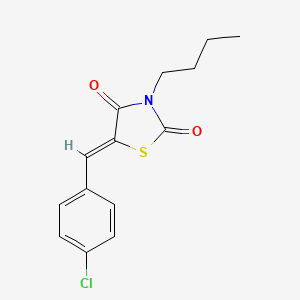

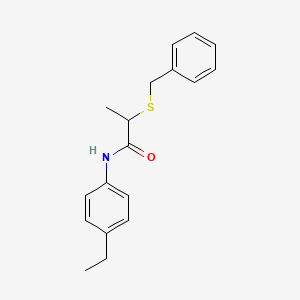

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(1-piperidinyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate oxalate](/img/structure/B4022503.png)

![4-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}phenyl acetate](/img/structure/B4022511.png)

![methyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4022523.png)

![5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4022536.png)

![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)

![N~2~-[2-({[2-(4-METHOXYANILINO)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-2-FURAMIDE](/img/structure/B4022547.png)

![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)

![(5E)-1-(4-chlorophenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4022567.png)

![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4022573.png)

![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4022588.png)